molecular formula C9H8O4 B13916171 7-Hydroxy-2,3-dihydrobenzofuran-5-carboxylic acid

7-Hydroxy-2,3-dihydrobenzofuran-5-carboxylic acid

Cat. No.: B13916171
M. Wt: 180.16 g/mol
InChI Key: NOYVAYGFQLQMJI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Benzofuran compounds are known for their diverse biological activities, including anti-tumor, antibacterial, anti-oxidative, and anti-viral properties . The presence of a hydroxyl group at the 7-position and a carboxylic acid group at the 5-position makes this compound particularly interesting for researchers.

Chemical Reactions Analysis

Types of Reactions: 7-Hydroxy-2,3-dihydrobenzofuran-5-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The carboxylic acid group can be reduced to form alcohols or aldehydes.

    Substitution: The hydroxyl and carboxylic acid groups can participate in substitution reactions to form esters, ethers, or amides.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.

    Substitution: Reagents like thionyl chloride (SOCl₂) and acyl chlorides are used for esterification and amidation reactions.

Major Products:

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohols or aldehydes.

    Substitution: Formation of esters, ethers, or amides.

Mechanism of Action

The mechanism of action of 7-Hydroxy-2,3-dihydrobenzofuran-5-carboxylic acid involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Uniqueness: 7-Hydroxy-2,3-dihydrobenzofuran-5-carboxylic acid is unique due to the presence of both a hydroxyl group and a carboxylic acid group, which confer distinct chemical reactivity and biological activity. Its specific substitution pattern allows for targeted modifications and diverse applications in research and industry.

Properties

Molecular Formula

C9H8O4

Molecular Weight

180.16 g/mol

IUPAC Name

7-hydroxy-2,3-dihydro-1-benzofuran-5-carboxylic acid

InChI

InChI=1S/C9H8O4/c10-7-4-6(9(11)12)3-5-1-2-13-8(5)7/h3-4,10H,1-2H2,(H,11,12)

InChI Key

NOYVAYGFQLQMJI-UHFFFAOYSA-N

Canonical SMILES

C1COC2=C1C=C(C=C2O)C(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.